molecular formula C13H24N2O5 B11967768 Hexanoic acid, 6,6'-(carbonyldiimino)bis- CAS No. 6630-04-2

Hexanoic acid, 6,6'-(carbonyldiimino)bis-

Cat. No.: B11967768
CAS No.: 6630-04-2
M. Wt: 288.34 g/mol
InChI Key: LXNSSMBDZOAFCT-UHFFFAOYSA-N
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Description

1,3-BIS-(5-CARBOXYPENTYL)-UREA is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its role in advanced glycation end-products (AGEs) and its involvement in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-BIS-(5-CARBOXYPENTYL)-UREA can be synthesized through the Maillard reaction, which involves the reaction between reducing sugars and amino compounds. This reaction typically occurs under thermal processing and storage conditions . The synthesis involves the formation of intermediate compounds, such as glyoxal and glycolaldehyde, which further react to form the final product .

Industrial Production Methods

Industrial production of 1,3-BIS-(5-CARBOXYPENTYL)-UREA involves controlled reaction conditions to ensure the purity and yield of the compound. The process typically includes the use of advanced glycation end-product inhibitors, such as aminoguanidine and pyridoxamine, to regulate the formation of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-BIS-(5-CARBOXYPENTYL)-UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various advanced glycation end-products, such as Nε-carboxymethyl-lysine (CML) and 1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD) .

Mechanism of Action

The mechanism of action of 1,3-BIS-(5-CARBOXYPENTYL)-UREA involves its interaction with proteins and other biomolecules. The compound forms cross-links with proteins, leading to the formation of advanced glycation end-products. These cross-links can alter the structure and function of proteins, contributing to various pathological processes . The molecular targets include lysine and arginine residues in proteins, and the pathways involved include the Maillard reaction and subsequent oxidative processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1,3-BIS-(5-CARBOXYPENTYL)-UREA is unique due to its specific structure and the types of cross-links it forms with proteins.

Biological Activity

Hexanoic acid, 6,6'-(carbonyldiimino)bis- is a compound that combines the properties of hexanoic acid (also known as caproic acid) with unique imino functionalities. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

Hexanoic acid is a medium-chain fatty acid characterized by a six-carbon chain. The compound features two imino groups linked to the hexanoic backbone, which may enhance its reactivity and biological interactions. The molecular formula can be represented as C12H22N2O2C_{12}H_{22}N_2O_2, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.

Biological Activities

1. Antimicrobial Properties:
Hexanoic acid exhibits notable antimicrobial activity, inhibiting the growth of various bacteria and fungi. This property is primarily attributed to its fatty acid nature, which disrupts microbial cell membranes, leading to cell lysis. Studies have shown that hexanoic acid can effectively inhibit pathogens such as Escherichia coli and Candida albicans .

2. Metabolic Role:
As a fatty acid, hexanoic acid plays a significant role in metabolic processes. It can be oxidized within cells to produce energy, contributing to cellular respiration. The presence of the imino groups may also influence metabolic pathways by acting as ligands for specific receptors involved in cellular signaling .

3. Interaction with Metal Ions:
Research indicates that hexanoic acid, 6,6'-(carbonyldiimino)bis- can form stable complexes with transition metals. This interaction may enhance its biological activity or alter its pharmacokinetic properties, making it a candidate for drug delivery systems .

Synthesis Methods

The synthesis of hexanoic acid, 6,6'-(carbonyldiimino)bis- can be approached through various chemical reactions involving hexanoic acid derivatives and imine formation techniques. Key methods include:

  • Condensation Reactions: Utilizing hexanoic acid and amines under controlled temperature and solvent conditions to form the desired bis(imino) structure.
  • Metal-Catalyzed Reactions: Employing transition metals as catalysts to facilitate the formation of imine linkages while minimizing side reactions.

Comparative Analysis with Similar Compounds

The unique structure of hexanoic acid, 6,6'-(carbonyldiimino)bis- allows for comparison with other fatty acids and derivatives:

Compound NameStructure FeaturesUnique Properties
Caproic Acid (Hexanoic Acid)Straight-chain fatty acidCommonly found in animal fats; used as flavoring
Octanoic Acid (Caprylic Acid)Eight-carbon straight-chain fatty acidExhibits stronger antimicrobial properties
Nonanoic Acid (Pelargonic Acid)Nine-carbon straight-chain fatty acidUsed in industrial applications
Dodecanoic Acid (Lauric Acid)Twelve-carbon straight-chain fatty acidKnown for its antibacterial properties
HexamethylenediamineLinear diamineUsed in polymer production; different functional groups

The combination of fatty acid characteristics and imino functionality in hexanoic acid, 6,6'-(carbonyldiimino)bis- suggests potential novel applications in materials science and nanotechnology .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of hexanoic acid against various foodborne pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Listeria monocytogenes, suggesting its potential use as a natural preservative in food products.

Case Study 2: Drug Delivery Systems
Research on drug delivery systems utilizing hexanoic acid derivatives demonstrated enhanced membrane permeability when combined with certain therapeutic agents. The imino groups facilitated interactions with cell membranes, improving drug absorption rates.

Properties

CAS No.

6630-04-2

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

6-(5-carboxypentylcarbamoylamino)hexanoic acid

InChI

InChI=1S/C13H24N2O5/c16-11(17)7-3-1-5-9-14-13(20)15-10-6-2-4-8-12(18)19/h1-10H2,(H,16,17)(H,18,19)(H2,14,15,20)

InChI Key

LXNSSMBDZOAFCT-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNC(=O)NCCCCCC(=O)O

Origin of Product

United States

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